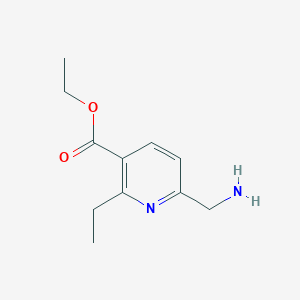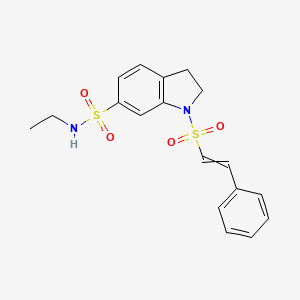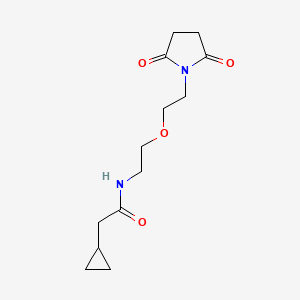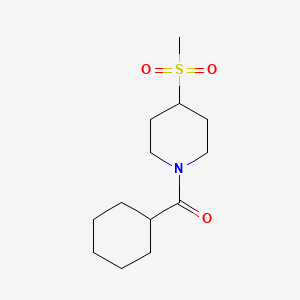
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, also known as EAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of fungal growth. Additionally, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in lab experiments is its high yield of synthesis, which makes it readily available for use in various applications. Additionally, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to exhibit a wide range of biological activities, making it a versatile compound for researchers. However, one limitation of using Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate, including the development of new drugs based on its antitumor and anti-inflammatory properties, the synthesis of new compounds using Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate as a building block, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate and its effects on various biological systems.
Méthodes De Synthèse
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of 2-ethyl-3-pyridinecarboxylic acid with formaldehyde and ammonium chloride, as well as the reaction of ethyl 2-ethyl-3-pyridinecarboxylate with formaldehyde and ammonia. These methods have been reported in various research studies and have been shown to produce high yields of Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been shown to exhibit antitumor, anti-inflammatory, and antifungal properties, making it a promising candidate for the development of new drugs. In organic synthesis, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate can be used as a building block for the synthesis of various compounds. In materials science, Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate has been used as a ligand for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-9(11(14)15-4-2)6-5-8(7-12)13-10/h5-6H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRBPWZBVUJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)







![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)



